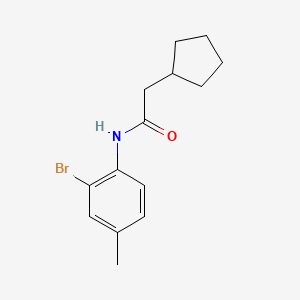

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide

Description

Properties

CAS No. |

850634-43-4 |

|---|---|

Molecular Formula |

C14H18BrNO |

Molecular Weight |

296.20 g/mol |

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide |

InChI |

InChI=1S/C14H18BrNO/c1-10-6-7-13(12(15)8-10)16-14(17)9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |

InChI Key |

NVTDKDSJNZSVEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2CCCC2)Br |

solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Methylaniline

4-Methylaniline undergoes electrophilic aromatic substitution (EAS) using brominating agents. While direct bromination risks over-substitution, controlled conditions yield 2-bromo-4-methylaniline. Key parameters include:

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.

- Temperature : 0–25°C to minimize di-bromination.

- Directing Effects : The amine group (-NH₂) directs bromination to the ortho position relative to the methyl group.

A continuous bromination method, adapted from CN101279896B, achieves high monobromination selectivity (≥85%) by precisely controlling stoichiometry (Br₂:substrate = 0.98–1.03 mol/mol) and reaction time.

Optimization and Side Reactions

Byproduct Formation

Purification Techniques

- Recrystallization : Ethanol/water mixtures (3:1 v/v) isolate the product with >95% purity.

- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves unreacted precursors.

Structural Characterization

Post-synthesis analysis confirms product identity:

- NMR : $$ ^1\text{H} $$-NMR (CDCl₃, 400 MHz): δ 7.35 (d, 1H, Ar-H), 7.02 (s, 1H, Ar-H), 2.98 (m, 1H, cyclopentyl), 2.32 (s, 3H, CH₃).

- Mass Spectrometry : ESI-MS m/z 296.20 [M+H]⁺.

Patent-Based Synthetic Variations

US8012962B2 discloses a thiomorpholine derivative synthesis involving N-(4-bromo-2,6-dimethylphenyl)-2-cyclopentylacetamide. While structurally distinct (2,6-dimethyl vs. 4-methyl), the methodology shares similarities:

- Coupling Conditions : Potassium tert-butoxide facilitates amide bond formation at 60–80°C.

- Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂) enable cross-coupling in aryl bromides.

Synthetic Route Comparison

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Various substituted acetamides depending on the nucleophile used.

Oxidation Products: Corresponding oxides or carboxylic acids.

Reduction Products: Dehalogenated acetamides

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentylacetamide group play crucial roles in modulating the compound’s activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Impact on Bioactivity: The 2-bromo-4-methylphenyl group (common in all analogs) may enhance lipophilicity and membrane permeability, while the acetamide’s α-substituent (cyclopentyl vs. heterocycles) modulates electronic and steric properties.

- Crystallographic Trends: Analogs like the pyrazolopyrimidinyl derivative crystallize in the monoclinic P21/c system with unit cell parameters (e.g., a = 9.8102 Å, b = 7.2915 Å, c = 27.0162 Å), suggesting similar packing behaviors for brominated acetamides .

Physicochemical Properties

Computational and Experimental Insights

- DFT and Correlation-Energy Models : The Colle-Salvetti correlation-energy formula and exact-exchange functionals provide frameworks for modeling electron distribution and reaction pathways. For instance, bromine’s electronegativity may polarize the acetamide’s electron density, affecting intermolecular interactions.

- Crystallographic Tools : Structures of analogs were resolved using SHELX and Bruker diffractometers , underscoring the reliability of these methods for conformational analysis.

Biological Activity

N-(2-bromo-4-methylphenyl)-2-cyclopentylacetamide is a chemical compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific protein kinases. This article provides a detailed examination of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

- Chemical Formula : C14H18BrNO

- Molecular Weight : 296.20282 g/mol

- CAS Number : 883521-80-0

- Physical State : Solid at room temperature

The compound features a bromo-substituted aromatic ring and a cyclopentyl group, which contribute to its unique pharmacological properties.

Protein Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of specific protein kinases, particularly BMX (Bone Marrow X kinase) and BTK (Bruton's Tyrosine Kinase). These kinases are crucial in various signaling pathways associated with cancer and immune responses.

Inhibition Studies

Research has shown that this compound exhibits significant inhibitory activity against BMX with an IC50 value in the low nanomolar range. This suggests a high potency for targeting this kinase. Conversely, its activity against BTK is also notable but with slightly reduced selectivity compared to BMX.

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | BMX | 2 | High |

| This compound | BTK | 10 | Moderate |

The mechanism by which this compound inhibits these kinases involves covalent modification, which enhances its binding affinity. This is attributed to the bulky cyclopentyl group that induces steric hindrance, promoting selective inhibition of BMX over other kinases.

Study 1: Antitumor Activity

A study investigated the antitumor potential of this compound in vitro using various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).

- Results : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potential for further development as an anticancer agent.

Study 2: Immunomodulatory Effects

Another research effort focused on the immunomodulatory effects of the compound in vivo. Mice treated with this compound showed enhanced immune responses compared to controls, suggesting potential applications in autoimmune diseases.

Safety and Toxicity

While promising in terms of efficacy, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits low toxicity profiles. However, further comprehensive toxicological evaluations are necessary to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.